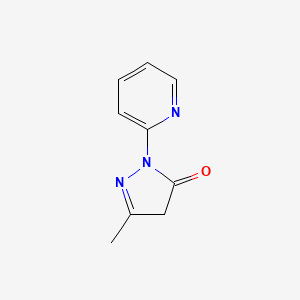

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMYSKQWKJIJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-49-2 | |

| Record name | 3-methyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 2 Pyridin 2 Yl 4h Pyrazol 3 One and Its Analogues

Established Synthetic Pathways for Pyrazolone (B3327878) Core Structures

The construction of the pyrazolone ring is a fundamental step in the synthesis of the target compound and its analogues. The most common and classic methods involve cyclocondensation reactions and one-pot multicomponent strategies.

Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds and Substituted Hydrazines

The Knorr synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, remains a cornerstone for the synthesis of pyrazolone cores. nih.govbeilstein-journals.org In the context of 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one, the key starting materials are a β-ketoester, such as ethyl acetoacetate (B1235776), and 2-hydrazinopyridine.

The reaction mechanism generally proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the final pyrazolone ring. researchgate.net The reaction of ethyl acetoacetate with hydrazine hydrate (B1144303) is a well-established method for producing the foundational 5-methyl-2,4-dihydro-3H-pyrazol-3-one structure. By substituting hydrazine hydrate with 2-hydrazinopyridine, the pyridin-2-yl moiety can be directly incorporated at the N2 position of the pyrazolone ring.

Table 1: Examples of Cyclocondensation Reactions for Pyrazolone Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

| Ethyl acetoacetate | Hydrazine hydrate | 5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| Ethyl acetoacetate | Phenylhydrazine | 5-methyl-2-phenyl-4H-pyrazol-3-one | researchgate.net |

| Diethyl malonate | Hydrazine | Pyrazolidine-3,5-dione | wikipedia.org |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazolones from simple starting materials in a single synthetic operation. beilstein-journals.orgmdpi.com These strategies are highly valued for their ability to reduce waste, save time, and simplify purification processes.

Several MCRs have been developed for the synthesis of the pyrazole (B372694) nucleus. beilstein-journals.org For instance, a three-component reaction involving an active methylene (B1212753) compound, an aldehyde, and a hydrazine derivative can lead to the formation of a functionalized pyrazole. In a variation relevant to the target compound, a pseudo-four-component synthesis of pyrazoles from sodium acetylacetonate, isothiocyanates, and hydrazine has been reported. beilstein-journals.org While specific examples detailing the one-pot synthesis of this compound are not abundant in the provided literature, the general principles of MCRs can be adapted. For example, a reaction between ethyl acetoacetate, a source of the pyridin-2-yl hydrazine (which could potentially be formed in situ), and another component to drive the reaction could be envisioned. The development of such a one-pot process would be a significant advancement in the synthesis of this particular pyrazolone derivative. nih.govresearchgate.net

Functionalization Strategies for this compound Derivatives

Once the this compound core is synthesized, further derivatization can be achieved to explore the structure-activity relationship of this class of compounds. The most common site for functionalization is the 4-position of the pyrazolone ring, which bears an active methylene group.

Derivatization at the 4-Position of the Pyrazolone Ring

The active methylene group at the 4-position of the pyrazolone ring is readily deprotonated, making it a nucleophilic center that can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

The Knoevenagel condensation is a widely employed reaction for the derivatization of pyrazolones at the 4-position. wikipedia.orgresearchgate.net This reaction involves the condensation of the active methylene group of the pyrazolone with an aromatic aldehyde in the presence of a basic catalyst, such as piperidine (B6355638) or sodium acetate, to yield a 4-arylidene derivative. researchgate.net

This reaction is a modification of the aldol (B89426) condensation and typically proceeds through a nucleophilic addition of the enolate of the pyrazolone to the carbonyl group of the aldehyde, followed by a dehydration step to form the α,β-unsaturated product. wikipedia.org A variety of substituted aromatic aldehydes can be used in this reaction, leading to a diverse library of 4-functionalized pyrazolone derivatives. researchgate.net

Table 2: Examples of Knoevenagel Condensation with 5-Methyl-Pyrazolone Derivatives

| Pyrazolone Derivative | Aromatic Aldehyde | Product | Reference |

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | p-chlorobenzaldehyde | 4-(4-chlorobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | 4-(N,N-Dimethylamino)benzaldehyde | 4-(4-N,N-Dimethylaminobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |

| 3-methyl-1-phenyl-2-pyrazolin-5-one | Various aryl aldehydes | 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s | researchgate.net |

The introduction of a diazenyl (azo) group at the 4-position of the pyrazolone ring is another important functionalization strategy, leading to the formation of azo dyes. unb.ca This reaction involves the coupling of an aromatic diazonium salt with the electron-rich pyrazolone ring, which acts as the coupling component. nih.gov

The synthesis of the diazonium salt is the first step, typically prepared by the diazotization of a primary aromatic amine with sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C). nih.govpsiberg.comcuhk.edu.hk The resulting diazonium salt is then reacted with the pyrazolone in an alkaline solution. The electrophilic diazonium ion attacks the electron-rich 4-position of the pyrazolone to form the corresponding azo dye. nih.govuomustansiriyah.edu.iq The color of the resulting azo dye is dependent on the nature of the aromatic substituents on the diazonium salt. unb.ca

This method provides a straightforward route to a wide range of brightly colored compounds with potential applications as indicators and functional dyes.

N-Substitution Approaches, including with Piperidine Linkers

The functionalization of the pyrazolone core at the nitrogen atom (N-substitution) is a key strategy for modifying its chemical and biological properties. A significant area of this research involves the introduction of piperidine moieties, often as linkers to other chemical groups, to create novel derivatives with potential therapeutic applications.

The synthesis of pyrazolone derivatives featuring piperidine linkers has been explored in the development of potent antagonists for chemokine receptors like CCR3. nih.gov These synthetic routes typically involve multi-step sequences. A common approach begins with the core pyrazolone structure, which is then subjected to N-alkylation or N-arylation reactions. For instance, a pyrazolone can be reacted with a piperidine derivative that has a suitable leaving group, or through reductive amination with a piperidine-containing aldehyde or ketone.

The pKa of the piperazine (B1678402) or piperidine ring is significantly influenced by nearby chemical groups. nih.govsemanticscholar.org Attaching a piperazine ring via an amide bond, for example, can enhance metabolic stability by preventing N-dealkylation reactions. nih.gov However, the electron-withdrawing nature of the adjacent carbonyl group can lower the pKa of the piperazine nitrogen, reducing its basicity and the extent of protonation at physiological pH. nih.govsemanticscholar.org The detrimental effect of a carbonyl group on the pKa can be mitigated by separating it from the basic nitrogen of the piperazine with a spacer of four or more methylene units. nih.gov

The insertion of a piperidine or piperazine ring into a linker is often associated with increased rigidity and can improve solubility upon protonation. nih.gov Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines, including piperidine and piperazine derivatives, to nitriles to form amidines, showcasing another route for incorporating these cyclic amines. rsc.org

Table 1: N-Substitution Approaches with Piperidine Linkers

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| N-Alkylation | Pyrazolone, Piperidine with leaving group, Base | Formation of a direct N-C bond between pyrazolone and piperidine. |

| Reductive Amination | Pyrazolone, Piperidine-aldehyde/ketone, Reducing agent (e.g., NaBH₃CN) | Creation of an amine linkage between the pyrazolone and piperidine moiety. |

| Amide Coupling | Pyrazolone precursor, Carboxylic acid-functionalized piperidine, Coupling agents (e.g., HATU, DIPEA) | Links the piperidine to the pyrazolone scaffold via a stable amide bond. semanticscholar.org |

Thionation Reactions

Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a fundamental transformation used to modify the electronic and steric properties of pyrazolone derivatives. This reaction is critical for creating thio-substituted analogues with unique chemical reactivity and potential biological activities.

A widely used and effective method for the thionation of pyrazolones involves Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.gov This reagent is known for its efficiency in converting a variety of carbonyl compounds, including amides, esters, and ketones, into their corresponding thio-analogues. nih.gov The reaction mechanism generally involves a [2+2] cycloaddition of the C=O group to the P=S bond of Lawesson's reagent, followed by cycloreversion to yield the thiocarbonyl compound and a phosphorus-oxygen byproduct. nih.gov The reaction is typically carried out by heating the pyrazolone with Lawesson's reagent in an inert, high-boiling solvent such as toluene (B28343) or xylene. nih.gov

Beyond traditional thionating agents, metal-free methods for the direct C–H thiolation of pyrazolones have been developed. These reactions introduce a sulfur functional group at the C4 position of the pyrazolone ring. One such approach utilizes disulfides or thiocyanate (B1210189) salts to achieve C–S bond coupling under mild conditions. researchgate.netelsevierpure.com These methods are valuable for preparing 4-thio-substituted pyrazolone analogues and are thought to proceed through a radical pathway. researchgate.netelsevierpure.comresearchgate.net

Table 2: Common Thionation and Thiolation Reactions for Pyrazolones

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Carbonyl Thionation | Lawesson's Reagent | Toluene or Xylene, Reflux | Pyrazole-3-thione |

| C-H Thiolation | Disulfides | Metal-free, Mild conditions | 4-Thio-substituted pyrazolone |

Palladium-Catalyzed Cross-Coupling Methods in Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the pyrazole ring, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods offer a versatile and efficient means to introduce a wide array of substituents onto the pyrazole core, facilitating the synthesis of complex derivatives. nih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate. For pyrazole functionalization, a common strategy involves converting the hydroxyl group of a pyrazolone into a triflate, which then serves as the electrophilic partner in the coupling reaction. researchgate.net This allows for the introduction of various aryl and heteroaryl groups at that position. Protecting the enolizable hydroxy group, for instance with a Boc group, has been shown to be crucial for the success of Suzuki-Miyaura couplings with 5-pyrazolones. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds and is used to couple amines with aryl or heteroaryl halides/triflates. In the context of pyrazole synthesis, it can be employed to introduce substituted anilines or other amine-containing moieties onto a halogenated pyrazole scaffold. nih.gov The choice of palladium catalyst and ligand is critical for achieving high efficiency, with bulky biarylphosphine ligands often being employed for challenging transformations involving five-membered heterocyclic bromides. mit.edu The general mechanism involves oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination. nih.gov

Heck-Mizoroki Reaction: This reaction forms a C-C bond between an unsaturated halide (or triflate) and an alkene. It can be applied to pyrazole triflates to introduce alkenyl substituents onto the pyrazole ring. researchgate.net

Negishi Coupling: This method involves the coupling of an organozinc reagent with an organohalide or triflate. It is known for its functional group tolerance and has been developed for pyrazole triflates to introduce alkyl, benzyl (B1604629), and aryl groups. researchgate.net

These palladium-catalyzed methods provide synthetic chemists with a robust toolkit for the late-stage functionalization of pyrazole scaffolds, enabling the rapid generation of diverse chemical libraries.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazoles

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura | Pyrazole-Triflate/Halide + Arylboronic Acid | C-C (Aryl) | Pd(OAc)₂, Pd(PPh₃)₄ |

| Buchwald-Hartwig | Pyrazole-Halide + Amine | C-N | Pd(OAc)₂, Xantphos nih.gov |

| Heck-Mizoroki | Pyrazole-Triflate + Alkene | C-C (Alkenyl) | PdCl₂, LiCl, Et₃N researchgate.net |

Green Chemistry Principles in Pyrazolone Synthesis

The application of green chemistry principles to the synthesis of pyrazolones has gained significant traction, aiming to develop methodologies that are more environmentally benign, efficient, and sustainable. nih.gov These strategies focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. nih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials. One-pot synthesis of pyrazole derivatives often utilizes MCRs, which adhere to green principles by reducing the number of synthetic steps, minimizing purification needs, and saving time and resources. researchgate.net For instance, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction of ethyl acetoacetate, a hydrazine derivative, an aldehyde, and malononitrile. nih.gov

Use of Green Solvents: A major focus of green pyrazolone synthesis is the replacement of volatile and toxic organic solvents with environmentally friendly alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and safety. researchgate.net The synthesis of 2-pyrazoline-5-one derivatives has been successfully achieved in aqueous media using a catalytic amount of imidazole. acs.org Similarly, mixtures of water and ethanol (B145695) have been used as eco-friendly solvent systems. nih.gov

Alternative Energy Sources: To enhance reaction rates and reduce energy consumption, alternative energy sources like microwave irradiation and ultrasonication are employed. Microwave-assisted synthesis has been shown to dramatically shorten reaction times and improve yields for pyrazole derivatives compared to conventional heating methods. nih.gov Likewise, ultrasound irradiation provides a mechanical energy source that can facilitate reactions, often at room temperature, thereby reducing the need for heating. researchgate.net

Catalysis: The use of catalysts, particularly reusable heterogeneous catalysts, is a key green chemistry principle. Catalysts can increase reaction efficiency and selectivity while being used in small amounts. ekb.eg Magnetic nanoparticles, such as nano-[CoFe₂O₄], have been used as catalysts in the synthesis of pyrazole derivatives, offering the advantage of easy separation from the reaction mixture using an external magnet, allowing for their recovery and reuse. researchgate.net

These green approaches not only make the synthesis of pyrazolones more sustainable but also often lead to improved yields and simpler operational procedures. nih.govresearchgate.net

Table 4: Green Chemistry Approaches in Pyrazolone Synthesis

| Principle | Methodology | Example | Advantage |

|---|---|---|---|

| Atom Economy | Multicomponent Reactions (MCRs) | One-pot synthesis of pyrano[2,3-c]pyrazoles nih.gov | Fewer steps, less waste, higher efficiency. researchgate.net |

| Safer Solvents | Use of Water or Water-Ethanol mixtures | Synthesis of 2-pyrazoline-5-one in aqueous media. acs.org | Non-toxic, safe, and environmentally benign. researchgate.net |

| Energy Efficiency | Microwave or Ultrasound Irradiation | Microwave-assisted four-component condensation. nih.gov | Shorter reaction times, lower energy consumption. |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methyl 2 Pyridin 2 Yl 4h Pyrazol 3 One Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for elucidating the molecular framework of novel compounds. Techniques such as NMR, IR, UV-Vis, and mass spectrometry each provide unique and complementary information about the connectivity, functional groups, and electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of pyrazolone (B3327878) derivatives, the methyl group protons on the pyrazole (B372694) ring typically appear as a sharp singlet. For instance, in one derivative, the pyrazole CH₃ protons are observed at δ = 2.43 ppm. mdpi.com The protons of the pyridine (B92270) ring exhibit characteristic signals in the aromatic region of the spectrum. rsc.org The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon (C=O) of the pyrazolone ring is a key diagnostic signal, often found significantly downfield. Other important signals include those for the methyl carbon and the carbons of the pyrazole and pyridine rings. In a related pyrazole derivative, the methyl group carbon appears at δ = 13.8 ppm, while the C=N carbon of an attached imidazoline (B1206853) ring is observed at δ = 170.4 ppm. mdpi.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|

| Pyrazole -CH₃ | ~2.3 - 2.5 | ~13.8 - 15.8 | mdpi.comresearchgate.net |

| Pyrazole Ring C=O | - | ~170 | mdpi.com |

| Pyridine Ring C-H | ~7.2 - 8.7 | ~120 - 158 | rsc.org |

| CH₂ (Methylene Bridge) | ~3.4 | - |

Infrared (IR) Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one derivatives, the most prominent absorption band is the carbonyl (C=O) stretching vibration of the pyrazolone ring, which typically appears in the range of 1637-1754 cm⁻¹. researchgate.netmdpi.com Other characteristic bands include the C=N and C=C stretching vibrations of the pyrazole and pyridine rings, usually found between 1500 and 1630 cm⁻¹. mdpi.comresearchgate.net The presence of C-H bonds in the methyl and aromatic groups is confirmed by stretching vibrations around 2850-3100 cm⁻¹. nih.gov

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3200 - 3450 | nih.gov |

| Aromatic C-H Stretch | ~3000 - 3100 | nih.gov |

| Aliphatic C-H Stretch | ~2850 - 2950 | nih.gov |

| C=O Stretch (Pyrazolone) | 1637 - 1754 | researchgate.netmdpi.com |

| C=N / C=C Stretch | 1500 - 1630 | mdpi.comresearchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridinyl-pyrazole derivatives typically exhibit strong absorption bands in the UV region. These absorptions are generally attributed to π→π* and n→π* electronic transitions within the conjugated system formed by the pyrazole and pyridine rings. For example, a related pyrazole derivative exhibits a sharp absorption peak at 255 nm in ethanol (B145695). mdpi.com Upon irradiation with UV light, some photochromic derivatives can form new isomers, leading to the appearance of new absorption bands in the visible region; one such compound showed a new band centered at 415 nm after irradiation. mdpi.com Studies on complexes of similar pyridyl-pyrazole ligands with metal ions show absorption maxima (λmax) around 290-294 nm. researchgate.net

| Compound Type | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| Photochromic Pyrazole Derivative | 255 | Ethanol | mdpi.com |

| Photo-induced Isomer | 415 | Ethanol | mdpi.com |

| Pyridyl-Pyrazole Ligand Complex (Co(II)) | 290 | Ethanol/Water | researchgate.net |

| Pyridyl-Pyrazole Ligand Complex (Cu(II)) | 294 | Ethanol/Water | researchgate.net |

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for these molecules, which often results in the observation of the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For example, the HRMS (ESI+) analysis of 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde showed an experimental [M+H]⁺ peak at m/z 259.1546, which was in excellent agreement with the calculated value of 259.1553 for C₁₄H₁₉N₄O⁺. nih.gov

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | C₁₄H₁₈N₄O | 259.1553 | 259.1546 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and three-dimensional arrangement. For pyridinyl-pyrazole derivatives, this technique confirms the connectivity established by spectroscopy and reveals key structural features. nih.gov Studies on related structures show that the pyrazole and pyridyl rings are often nearly coplanar, with a small dihedral angle between them. For instance, in 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, the dihedral angle between the planes of the two rings is 7.94 (3)°. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds. The crystal packing is further stabilized by intermolecular interactions, such as hydrogen bonding and π-π stacking, which link molecules into supramolecular chains or networks. nih.gov

| Structural Feature | Observed Value | Compound | Reference |

|---|---|---|---|

| Dihedral Angle (Pyrazole-Pyridine) | 7.94 (3)° | 5-(butylamino)-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | nih.gov |

| Dihedral Angle (Triazole-Pyrazole) | 4.80 (14)° and 8.45 (16)° | Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate | nih.gov |

| π-π Stacking Distance | 3.8001 (15) - 3.8421 (15) Å | Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate | nih.gov |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical and molecular formula of the synthesized compound. This method is routinely used alongside spectroscopic techniques to confirm the identity and purity of novel pyrazolone derivatives. mdpi.comresearchgate.net

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | C₁₆H₁₃N₇O₂ | C | 57.31 | 57.39 | mdpi.com |

| H | 3.91 | 3.97 | |||

| N | 29.24 | 29.18 |

Computational Chemistry Investigations of 5 Methyl 2 Pyridin 2 Yl 4h Pyrazol 3 One Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a primary tool for investigating the molecular geometry and electronic distribution of pyrazole (B372694) derivatives. researchgate.net These calculations are crucial for understanding the fundamental characteristics that govern the molecule's reactivity and physical properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a related compound, 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol (B145695), geometry optimization was performed using DFT with the 6-31G* basis set. Such calculations provide data on bond lengths, bond angles, and torsion angles. The theoretical results can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For instance, in the aforementioned related pyridylpyrazole, the calculated geometric parameters for a single molecule, a dimer, and the crystalline state were analyzed to evaluate the impact of crystal packing forces on the molecular geometry.

The optimization process reveals the planarity and orientation of the pyrazole and pyridine (B92270) rings. In one study of a pyrazolone (B3327878) derivative, the dihedral angle between the pyrazole and pyrazolone rings was found to be 69.35 (3)°. researchgate.net These conformational details are essential for understanding intermolecular interactions in the solid state.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative Data presented is for a structurally related compound and may vary for 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one.

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C3–N7 Bond | 1.299 Å |

| C-N Bond (pyrazole ring) | ~1.35 Å |

| N-N Bond (pyrazole ring) | ~1.37 Å |

| C=O Bond (pyrazolone ring) | ~1.23 Å |

| Pyrazole-Pyrazolone Dihedral Angle | 69.35° |

Source: researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. pearson.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

DFT calculations for a related pyridylpyrazole have determined the HOMO-LUMO energy gap. The distribution of these orbitals is also analyzed; for many pyrazole systems, the HOMO is typically localized over the pyrazole ring, while the LUMO may be distributed across other parts of the molecule, indicating regions susceptible to nucleophilic and electrophilic attack. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap Data presented is for a structurally related compound and may vary for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.15 eV |

| ELUMO | -1.77 eV |

| Energy Gap (ΔE) | 4.38 eV |

Source: researchgate.net

Global chemical reactivity parameters are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. nih.gov These descriptors, calculated using DFT, include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω). mdpi.com

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (I - A) / 2. A higher value indicates greater stability.

Chemical Potential (µ) : Describes the escaping tendency of electrons from a system. It is calculated as µ = - (I + A) / 2.

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated as ω = µ² / 2η.

These parameters have been calculated for various pyrazole derivatives to predict their chemical behavior. nih.gov

Table 3: Calculated Global Chemical Reactivity Parameters Values are conceptual and based on typical findings for related pyrazole structures.

| Parameter | Definition | Typical Value Range (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.0 - 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 - 2.5 |

| Hardness (η) | (I - A) / 2 | 2.0 - 2.5 |

| Chemical Potential (µ) | -(I + A) / 2 | -4.0 to -4.5 |

| Electrophilicity Index (ω) | µ² / 2η | 3.0 - 4.5 |

Source: mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of varying electron potential on the molecular surface. researchgate.net Typically, red-colored regions indicate negative electrostatic potential, representing areas rich in electrons that are prone to electrophilic attack. nih.gov Conversely, blue-colored regions signify positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. nih.gov Green areas represent neutral potential. nih.gov

For this compound, the MEP map is expected to show significant negative potential localized around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, identifying them as primary sites for electrophilic interactions and hydrogen bonding. nih.govresearchgate.net Positive potential would likely be found around the hydrogen atoms of the methyl group and the aromatic rings.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer Interactions

In pyrazolone derivatives, NBO analysis can reveal charge delocalization from lone pairs of oxygen and nitrogen atoms to adjacent antibonding orbitals. For a related Schiff base ligand containing a pyrazolone core, Lowdin atomic charges calculated via ab-initio methods showed high negative charges on the enolic oxygen and Schiff base nitrogen, suggesting these atoms are key sites for coordination with metals. mdpi.com Such ICT processes are crucial for understanding the electronic properties and reactivity of the compound. nih.gov

Non-Linear Optical (NLO) Properties Characterization

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. jhuapl.edu Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit large NLO responses. The key parameter for second-order NLO properties is the first hyperpolarizability (β₀). nih.gov

Computational DFT methods are widely used to calculate the polarizability and hyperpolarizability of molecules to predict their NLO potential. nih.gov For pyrazoline derivatives, studies have shown that the NLO response can be tuned by changing substituents on the phenyl rings. researchgate.net Attaching a strong electron-donating group (like -OCH₃) and a strong electron-accepting group (like -NO₂) to the aromatic systems connected by the pyrazoline core can significantly enhance the first hyperpolarizability. nih.govresearchgate.net The magnitude of β₀ for some pyrazoline derivatives has been found to be significantly greater than that of urea, a standard NLO material, making them promising candidates for NLO applications. nih.gov

Table 4: First Hyperpolarizability (β₀) of Related Pyrazoline Compounds Data presented is for structurally related compounds and may vary for this compound.

| Compound Substituent | First Hyperpolarizability (β₀) (esu) |

|---|---|

| M1 (4-F) | 5.21 x 10⁻³⁰ |

| M2 (2-F) | 5.43 x 10⁻³⁰ |

| M6 (4-NO₂, 2-NO₂) | 7.26 x 10⁻³⁰ |

Source: nih.gov

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface, 2D Fingerprint Plots)

The study of intermolecular interactions is crucial for understanding the crystal packing and, consequently, the physicochemical properties of a solid-state material. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the decomposition of the crystal structure into specific intermolecular contacts and their relative contributions.

For pyrazole derivatives, the crystal packing is typically governed by a network of weak intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other surrounding molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting hydrogen bonds and other close interactions.

In a study of a closely related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Hirshfeld surface analysis revealed the predominant intermolecular contacts. nih.govresearchgate.net The analysis showed that the crystal packing was dominated by H···H contacts, which is common in organic molecules due to the abundance of hydrogen atoms on the molecular surface. Other significant interactions included H···C/C···H, H···N/N···H, and H···O/O···H contacts. nih.govresearchgate.net These findings suggest that for this compound, a similar pattern of interactions would be expected, with hydrogen bonding and van der Waals forces playing a key role in the supramolecular assembly.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 53.8 |

| H···C/C···H | 21.7 |

| H···N/N···H | 13.6 |

| H···O/O···H | 10.8 |

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. biointerfaceresearch.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on a force field that estimates the binding energy.

For derivatives of this compound, molecular docking studies have been employed to explore their potential as inhibitors for various enzymes implicated in disease. For instance, pyrazoline derivatives bearing a pyridine ring have been docked into the active site of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. researchgate.net These studies help in understanding the structural basis of inhibition and identifying key amino acid residues involved in the binding.

The typical interactions observed in such docking studies include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups in the pyrazole ring) and acceptors (like carbonyl oxygen atoms in the protein backbone or side chains).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., methyl groups, aromatic rings) and hydrophobic pockets within the enzyme's active site.

π-π Stacking: Aromatic rings of the ligand (such as the pyridine ring) can interact with aromatic residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

In a representative study on pyrazoline derivatives targeting the COX-2 enzyme, several compounds exhibited high docking scores, indicating strong binding affinity. researchgate.net The docking scores, which are estimates of the binding free energy (in kcal/mol), provide a relative measure of the ligand's potency.

| Compound | Target Protein | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Pyrazoline Derivative 5e | COX-2 | -8.009 | ARG 120, TYR 355, SER 530 |

| Pyrazoline Derivative 5d | COX-2 | -7.937 | ARG 120, TYR 355, GLU 524 |

| Pyrazoline Derivative 5c | COX-2 | -6.111 | TYR 385, SER 530 |

| Pyrazoline Derivative 5b | COX-2 | -5.964 | ARG 120, TYR 355 |

These in silico studies are invaluable for rational drug design, allowing for the virtual screening of large libraries of compounds and the optimization of lead compounds to improve their binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org By correlating molecular descriptors (numerical representations of chemical and physical properties) with activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. ej-chem.orgresearchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of compounds with known biological activities (e.g., IC50 values) against a specific target is selected.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, physicochemical, and quantum-chemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. biointerfaceresearch.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and external validation with a test set of compounds. msjonline.org

For pyrazolone and pyrazole derivatives, QSAR studies have been successfully applied to model their anticancer and antimicrobial activities. ej-chem.orgijsdr.orgnih.gov In a study on pyrazolyl-thiazolinone derivatives with antitumor activity, a 2D-QSAR model was developed. ijsdr.org The resulting equation highlighted the importance of specific descriptors in influencing the biological activity. ijsdr.org

Example of a 2D-QSAR Equation for Pyrazolyl-thiazolinone Derivatives: ijsdr.org pIC50 = 0.5909 (T_2_C_6) + 0.0928 (SaaCHE-index) – 0.0304 (PolarSurfaceAreaExcludingPandS) + 0.3769 (SsBrE-index)

The statistical quality of this model was confirmed by its validation parameters.

| Statistical Parameter | Value |

|---|---|

| r² (Coefficient of Determination) | 0.781 |

| q² (Cross-validated r²) | 0.709 |

The descriptors in the model provide insights into the structural requirements for activity. For instance, a positive coefficient for a descriptor indicates that an increase in its value enhances the activity, while a negative coefficient suggests the opposite. This information is invaluable for the rational design of new derivatives of this compound with potentially improved therapeutic properties.

Coordination Chemistry of 5 Methyl 2 Pyridin 2 Yl 4h Pyrazol 3 One As a Ligand

Chelation Behavior and Ligand Design Principles

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. The chelation behavior of 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one is governed by the presence of multiple donor atoms and the electronic and steric effects of its constituent rings.

Pyrazolone (B3327878) derivatives are a significant class of N-heterocyclic compounds that have been extensively studied in medicinal chemistry for their biological activities. nih.gov In coordination chemistry, the pyrazolone moiety is a versatile building block for creating polydentate ligands. researchgate.net The presence of both nitrogen and oxygen donor atoms allows for various coordination modes. researchgate.net The fusion of a pyrazole (B372694) ring with other heterocyclic systems, such as pyridine (B92270), leads to the formation of hybrid ligands with enhanced chelating capabilities. researchgate.net These pyridine-pyrazole hybrid ligands can act as bidentate or polydentate chelators, forming stable five- or six-membered chelate rings with metal ions. ntu.edu.twunicam.it The specific coordination is influenced by factors such as the substituent groups on the rings, which can alter the electronic and steric properties of the ligand. unicam.it

The structural and electronic properties of pyrazolone-based ligands are key to their coordination behavior. For instance, the presence of a phenyl group versus a methyl group at the 3-position of the pyrazolone ring can induce changes that favor an N,O-coordination mode over an N,N-coordination. unicam.it This highlights the tunability of these ligands in directing the geometry and stability of the resulting metal complexes.

The concept of metal-binding isosteres (MBIs) involves the replacement of a known metal-binding pharmacophore with another functional group that retains the ability to coordinate to a metal ion while modulating other physicochemical properties. nih.govescholarship.org This strategy is valuable in the development of metalloenzyme inhibitors. nih.gov Pyrazolone derivatives can be considered as potential isosteres for other metal-binding groups, such as carboxylic acids. nih.govescholarship.org The design of these isosteres aims to maintain the chelate ring size and the acidic character of the original pharmacophore to ensure similar metal coordination. nih.gov The coordination behavior of an MBI is highly dependent on the identity and arrangement of heteroatoms within the heterocyclic scaffold. escholarship.orgrsc.org The electronic character of the heteroarene scaffold largely determines the preferences in coordination geometry. escholarship.orgrsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

A range of transition metal complexes have been synthesized using pyrazolone-based ligands. These complexes often exhibit interesting structural and electronic properties. The coordination of the metal ion to the ligand can be confirmed by techniques such as infrared (IR) spectroscopy, where shifts in the vibrational frequencies of the ligand's functional groups are observed upon complexation. analis.com.my The stoichiometry of the complexes is typically determined by elemental analysis. analis.com.my

For example, the reaction of pyrazolone phenylhydrazones with Mn(II), Ni(II), Co(II), and Cu(II) salts has been shown to yield octahedral metal complexes where the ligand acts as a bidentate Schiff base, coordinating through the azomethine nitrogen and the keto oxygen. mdpi.com Similarly, the coordination ability of an azo-Schiff base derived from a pyrazole derivative has been demonstrated in complexation reactions with Co(II), Ni(II), Cu(II), Pd(II), and Pt(II) ions. researchgate.net

The table below summarizes some examples of transition metal complexes formed with pyrazolone-based ligands, highlighting the metal ion and the proposed geometry.

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Mn(II) | Pyrazolone Phenylhydrazone | Octahedral | mdpi.com |

| Ni(II) | Pyrazolone Phenylhydrazone | Octahedral | mdpi.com |

| Co(II) | Pyrazolone Phenylhydrazone | Octahedral | mdpi.com |

| Cu(II) | Pyrazolone Phenylhydrazone | Octahedral | mdpi.com |

| Pd(II) | Azo-Schiff base of pyrazole | - | researchgate.net |

| Pt(II) | Azo-Schiff base of pyrazole | - | researchgate.net |

For instance, in some Co(II) and Ni(II) coordination compounds with pyridine and pyrazole-based ligands, the crystal structure reveals layered assemblies stabilized by a network of non-covalent interactions. conicet.gov.ar In certain cases, the supramolecular structure can even encapsulate counter ions within a host cavity, further contributing to the stability of the compound. conicet.gov.ar The study of these supramolecular assemblies is an active area of research in crystal engineering and materials science. gla.ac.uk

Electrochemical Properties of Metal Complexes (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of metal complexes. analis.com.my This method can provide information about the electron transfer processes that the complex can undergo, such as oxidation and reduction of the metal center. analis.com.mynih.gov The electrochemical behavior of a complex is highly dependent on the nature of the ligand and the metal ion.

Studies on transition metal complexes with ligands containing pyridazine (B1198779) and pyrazole groups have shown that Cu(II), Fe(II), and Ni(II) complexes can exhibit quasi-reversible single-electron transfer processes. analis.com.my For example, a Cu(II) complex might show a reduction peak corresponding to the Cu(II)/Cu(I) couple and an oxidation peak for the reverse process. analis.com.my The peak potentials and the separation between them can provide insights into the kinetics and thermodynamics of the electron transfer. analis.com.my

The table below presents hypothetical cyclic voltammetry data for transition metal complexes with pyrazole-containing ligands to illustrate the type of information that can be obtained.

| Complex | Epa (V vs Ag/AgCl) | Epc (V vs Ag/AgCl) | ΔEp (V) | Redox Couple |

| [Cu(L)2]2+ | 0.75 | 0.03 | 0.72 | Cu(II)/Cu(I) |

| [Fe(L)2]2+ | -0.67 | -0.47 | 0.20 | Fe(III)/Fe(II) |

| [Ni(L)2]2+ | 0.71 | 0.12 | 0.59 | Ni(II)/Ni(I) |

Note: L represents a generic pyrazole-containing ligand. The data is illustrative and based on findings for similar complexes. analis.com.my

The absence of redox peaks for some complexes, such as certain Co(II) complexes, within the scanned potential window may suggest that the complex is either electrochemically inactive in that range or that the complexation between the metal and the ligand is poor. analis.com.my

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 5 Methyl 2 Pyridin 2 Yl 4h Pyrazol 3 One Derivatives

Anti-Enzyme Activities and Mechanisms of Inhibition

The versatility of the pyrazolone (B3327878) core structure allows for modifications that can target a variety of enzymes involved in different pathological pathways.

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

Inhibition of α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. Pyrazole (B372694) derivatives have emerged as potent inhibitors of these enzymes.

Research Findings: Studies have shown that pyrazole-based compounds can exhibit significant inhibitory activity against both α-glucosidase and α-amylase. For instance, a series of pyrazole-hydrazide hydrazone derivatives demonstrated good to excellent antihyperglycemic activity. One of the most potent compounds, featuring a p-hydroxy substituted phenyl ring, registered IC50 values of 30.58 ± 0.56 μM for α-glucosidase and 29.08 ± 0.86 μM for α-amylase, surpassing the efficacy of the standard drug, acarbose. researchgate.net Similarly, another study on pyrazole derivatives reported compounds with strong α-glucosidase and α-amylase inhibitory activities, with IC50 values of 75.62 ± 0.56 µM and 120.2 ± 0.68 µM, respectively. scribd.com

Structure-Activity Relationship (SAR): The inhibitory potency of these derivatives is highly dependent on the nature and position of substituents on the pyrazole and associated phenyl rings.

Substituents on the Phenyl Ring: The presence of electron-donating groups, such as a hydroxyl (-OH) group at the para position, has been shown to significantly enhance inhibitory activity against both α-glucosidase and α-amylase. researchgate.net

Core Structure Modifications: The core pyrazole structure is crucial for activity. For example, pyrazole-triazole hybrids have also been identified as potent anti-diabetic agents. ekb.eg The fusion of the pyrazole ring with other heterocyclic systems, like in imidazo[1,2-a]pyridine (B132010) derivatives, can yield compounds with very strong, noncompetitive inhibition against α-glucosidase, with Ki values as low as 6.09 ± 0.37 μM. acs.org

Table 1: α-Glucosidase and α-Amylase Inhibition by Pyrazole Derivatives To display the table, click the "Show Table" button below.

Show Table

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyrazole-hydrazide hydrazone (4m) | α-Glucosidase | 30.58 ± 0.56 | researchgate.net |

| Pyrazole-hydrazide hydrazone (4m) | α-Amylase | 29.08 ± 0.86 | researchgate.net |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Glucosidase | 75.62 ± 0.56 | scribd.com |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Glucosidase | 95.85 ± 0.92 | scribd.com |

| 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) | α-Amylase | 120.2 ± 0.68 | scribd.com |

| 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) | α-Amylase | 119.3 ± 0.75 | scribd.com |

| Acarbose (Standard) | α-Glucosidase | 98.12 ± 2.10 | researchgate.net |

| Acarbose (Standard) | α-Amylase | 126.50 ± 2.01 | researchgate.net |

Phosphatase and Pyrophosphatase Inhibition (Alkaline Phosphatases, Nucleotide Pyrophosphatases/Phosphodiesterases)

Alkaline phosphatases (APs) and nucleotide pyrophosphatases/phosphodiesterases (NPPs) are involved in numerous physiological processes, including bone mineralization and cellular signaling. Their dysregulation is linked to various diseases, making them important therapeutic targets.

Research Findings: A series of pyrazolo-oxothiazolidine derivatives were synthesized and found to be significant inhibitors of alkaline phosphatase. mdpi.com One compound in this series demonstrated exceptionally strong inhibitory activity with an IC50 value of 0.045 ± 0.004 µM, which is over 100 times more potent than the standard inhibitor, monopotassium phosphate (B84403) (IC50 = 5.242 ± 0.472 µM). mdpi.com Kinetic studies revealed a non-competitive mode of inhibition for this potent compound. mdpi.com Other studies have also confirmed that aryl pyrazole derivatives can selectively inhibit tissue non-specific alkaline phosphatase (TNAP) and NPPs. nih.gov

Structure-Activity Relationship (SAR): The SAR for phosphatase inhibition highlights the importance of specific structural features:

Electron-Donating Groups: The presence of electron-rich substituents, such as methoxy (B1213986) (-OCH3) and benzyloxy groups on the phenyl ring, is crucial for potent alkaline phosphatase inhibitory activity. An unsubstituted phenyl ring leads to a significant decrease in potency. mdpi.com

Fused Ring Systems: The combination of the pyrazole scaffold with a thiazolidinone ring to create pyrazolo-oxothiazolidines has proven to be a highly effective strategy for developing potent ALP inhibitors. mdpi.com

Table 2: Alkaline Phosphatase Inhibition by Pyrazole Derivatives To display the table, click the "Show Table" button below.

Show Table

| Compound Class | Enzyme | IC50 (µM) | Reference |

| Pyrazolo-oxothiazolidine (7g) | Alkaline Phosphatase (ALP) | 0.045 ± 0.004 | mdpi.com |

| Pyrazolo-oxothiazolidine (7j) | Alkaline Phosphatase (ALP) | 0.434 ± 0.011 | mdpi.com |

| Pyrazolo-oxothiazolidine (7n) | Alkaline Phosphatase (ALP) | 2.987 ± 0.734 | mdpi.com |

| Monopotassium Phosphate (Standard) | Alkaline Phosphatase (ALP) | 5.242 ± 0.472 | mdpi.com |

Protein Kinase Inhibition (e.g., EGFR, B-Raf, MEK, JAK, Aurora Kinases)

Protein kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of cancer. The RAS-RAF-MEK-ERK signaling pathway is frequently mutated in various cancers, making its components, such as B-Raf and MEK, prime targets for inhibitors. nih.govmdpi.comcnr.it Pyrazolo[3,4-b]pyridine and related pyrazole derivatives have been developed as potent kinase inhibitors.

Research Findings: Derivatives based on a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold have shown inhibitory activity against a range of kinases, including Aurora-A, Aurora-B, and JAK2. nih.gov For example, one derivative inhibited Aurora-A and Aurora-B with IC50 values of 0.212 and 0.461 μM, respectively. nih.gov Significant research has also focused on pyrazolopyridine-based inhibitors for B-RafV600E, a common mutation in melanoma. These compounds have been designed to replace the core of existing drugs like Vemurafenib, achieving low nanomolar IC50 values. nih.gov

Structure-Activity Relationship (SAR): The design of pyrazole-based kinase inhibitors involves strategic modifications to achieve potency and selectivity:

Hinge-Binding Moiety: The pyridine (B92270) or pyrazole ring often serves as the hinge-binding moiety, forming crucial hydrogen bonds with residues in the kinase active site, such as Cys532 in B-Raf or Glu1197 and Met1199 in ALK. nih.govmdpi.com

Scaffold Hopping: Replacing the core structures of known kinase inhibitors (e.g., the azaindole core of Vemurafenib) with a pyrazolo[3,4-b]pyridine scaffold has been a successful strategy to generate novel and potent inhibitors. nih.gov

N1-Substituent Orientation: In Aurora kinase inhibitors, the substituent on the N1 position of the pyrazole ring can adopt distinct orientations, interacting with different regions of the kinase, such as the P-loop or the post-hinge region. This provides opportunities to design compounds with varied interaction profiles and selectivity. nih.gov

Table 3: Protein Kinase Inhibition by Pyrazole-Pyridine Derivatives To display the table, click the "Show Table" button below.

Show Table

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (7a) | Aurora-A | 0.212 | nih.gov |

| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (7a) | Aurora-B | 0.461 | nih.gov |

| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (14d) | Aurora-A | 0.035 | nih.gov |

| 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (14d) | Aurora-B | 0.075 | nih.gov |

Antimicrobial Research

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi. tandfonline.comnih.govscholarsresearchlibrary.com

Antibacterial Efficacy and Mechanisms

Research Findings: Pyrazole derivatives have shown broad-spectrum antibacterial activity. For example, imidazo-pyridine substituted pyrazoles were found to be potent against both Gram-positive and Gram-negative bacteria, with minimum bactericidal concentration (MBC) values under 1 μg/ml for several strains, including E. coli, K. pneumoniae, and P. aeruginosa. nih.gov Another study of 1H-pyrazole-[3,4-b]pyridine derivatives identified a compound with a minimum inhibitory concentration (MIC) of 2 μg/mL against a clinically resistant S. aureus strain (M20). researchgate.net Thiophene-pyrazole-pyridine hybrids have also demonstrated good activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhimurium. mdpi.com The mechanism for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.gov

Structure-Activity Relationship (SAR):

Fused Heterocyclic Systems: Fusing the pyrazole ring with other heterocyclic systems like imidazo-pyridine can significantly enhance antibacterial potency and broaden the spectrum of activity. nih.gov

Side Chain Modifications: The introduction of specific side chains, such as 1,2,3-triazoles, can improve activity against drug-resistant strains. researchgate.net

Molecular Conjugation: The creation of molecular conjugates, for instance by linking pyrazole with a coumarin (B35378) moiety, has been shown to yield compounds effective against multidrug-resistant strains of S. aureus and E. coli. nih.gov

Table 4: Antibacterial Activity of Pyrazole Derivatives To display the table, click the "Show Table" button below.

Show Table

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1H-Pyrazole-[3,4-b]pyridine (15q) | S. aureus M20 (Resistant) | 2 | researchgate.net |

| 1H-Pyrazole-[3,4-b]pyridine (15q) | S. aureus ATCC25923 | 2 | researchgate.net |

| Imidazo-pyridine substituted pyrazole (18) | E. coli | <1 (MBC) | nih.gov |

| Imidazo-pyridine substituted pyrazole (18) | K. pneumoniae | <1 (MBC) | nih.gov |

| Imidazo-pyridine substituted pyrazole (18) | P. aeruginosa | <1 (MBC) | nih.gov |

| Linezolid (Standard) | S. aureus M20 (Resistant) | 2 | researchgate.net |

Antifungal Efficacy

Research Findings: The pyrazole scaffold is a core component of several commercial fungicides and a promising pharmacophore for new antifungal agents. nih.gov Various derivatives have shown significant in vitro activity against plant pathogenic fungi and human fungal pathogens. A study on pyrazole analogues containing an aryl trifluoromethoxy group found compounds with high efficacy against six different plant pathogenic fungi. One derivative, in particular, showed an exceptionally low EC50 value of 0.0530 μM against F. graminearum, comparable to the commercial fungicide pyraclostrobin. nih.gov Other studies have reported that 3-aminopyrazole (B16455) derivatives exhibit high activity against fungi such as A. flavus and G. candidum, with inhibition zone diameters exceeding 15 mm. mdpi.com Thiophene-pyrazole-pyridine hybrids have also shown good activity against Aspergillus flavus and Candida albicans. mdpi.com

Structure-Activity Relationship (SAR):

Substituents on Pyrazole Ring: The nature of the substituent on the pyrazole ring can significantly impact antifungal activity. Straight-chain or cycloalkyl ring moieties have been identified as key structural features for high potency against plant pathogenic fungi. nih.gov

Pharmacophore Combination: Combining the pyrazole nucleus with other known antifungal pharmacophores, such as thiophene, can lead to hybrid compounds with a broad spectrum of activity. mdpi.com

Amino Group Position: The presence and position of an amino group on the pyrazole ring can be critical. 3-Aminopyrazole derivatives, for instance, have demonstrated potent and broad-spectrum antifungal properties. mdpi.com

Table 5: Antifungal Activity of Pyrazole Derivatives To display the table, click the "Show Table" button below.

Show Table

| Compound Class | Fungal Strain | EC50 (µM) | Reference |

| Pyrazole analogue (1v) | F. graminearum | 0.0530 | nih.gov |

| 3-Aminopyrazole derivative | A. flavus | >15 mm (Inhibition Zone) | mdpi.com |

| 3-Aminopyrazole derivative | G. candidum | >15 mm (Inhibition Zone) | mdpi.com |

| Pyraclostrobin (Standard) | F. graminearum | Comparable to 1v | nih.gov |

Antiparasitic Investigations (e.g., Antitrypanosomal Activity)

Derivatives of the pyrazole scaffold have demonstrated significant potential as antiparasitic agents, with numerous studies investigating their efficacy against protozoan parasites such as Trypanosoma and Leishmania, the causative agents of Chagas disease and leishmaniasis, respectively. These diseases are classified as neglected tropical diseases, and the emergence of drug resistance necessitates the development of novel therapeutics. The pyrazole nucleus is a key pharmacophore in this area of research. researchgate.netmalariaworld.org

Research into pyrazolopyrimidinone (B8486647) analogs, a class of compounds structurally related to pyrazol-3-ones, has identified potent antitrypanosomal agents. acs.org A phenotypic screening of 5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (BIPPO) analogs against Trypanosoma brucei brucei revealed that modifications at the 5-position of the scaffold dramatically influence activity. acs.org The most potent compound from this series, a 5-phenylpyrazolopyrimidinone analog (Compound 30 ), exhibited an in vitro 50% inhibitory concentration (IC50) of 70 nM against T. b. brucei and was capable of curing infected mice after oral administration. acs.org

Further studies on different pyrazole series have reinforced their potential. Pyridin-3-yl-substituted pyrazoles have shown low micromolar antitrypanosomal activity against T. cruzi, with IC50 values comparable to the reference drugs benznidazole (B1666585) and nifurtimox. researchgate.net Similarly, hydrazine-coupled pyrazoles and pyrazolylpyrazoline derivatives have been evaluated, showing promising activity against both Leishmania aethiopica and Plasmodium berghei. malariaworld.orgnih.gov Certain derivatives displayed superior activity to the standard antileishmanial drug miltefosine. malariaworld.orgacademicjournals.org The mechanism for some of these compounds is believed to involve the inhibition of key parasite enzymes like pteridine (B1203161) reductase 1 (PTR1), which is crucial for the parasite's folate pathway. nih.gov

The following table summarizes the antiparasitic activity of selected pyrazole derivatives.

| Compound Class | Target Organism | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Phenylpyrazolopyrimidinone (Compound 30 ) | Trypanosoma brucei brucei | 70 nM | acs.org |

| Pyridin-3-yl-substituted pyrazole (14a ) | Trypanosoma cruzi | 2.1 µM | researchgate.net |

| Pyridin-3-yl-substituted pyrazole (12b ) | Trypanosoma cruzi | 4.7 µM | researchgate.net |

| Hydrazine-coupled pyrazole (13 ) | Leishmania aethiopica (promastigote) | 0.018 µg/mL | malariaworld.org |

| Pyrazolylpyrazoline (IIIb ) | Leishmania donovani | 0.0112 µg/mL | academicjournals.org |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide (3b ) | Leishmania infantum | 0.059 mM | mdpi.com |

Antiviral Research (e.g., Tobacco Mosaic Virus, SARS-CoV, Influenza)

The pyrazole scaffold is a versatile core for the development of antiviral agents, with derivatives showing activity against a wide range of plant and human viruses. nih.govresearchgate.netnih.gov

Tobacco Mosaic Virus (TMV): Several series of pyrazole derivatives have been synthesized and evaluated for their anti-TMV activity. Research has shown that pyrazole derivatives containing an oxime moiety possess notable antiviral properties. researchgate.net Specifically, compounds 4a and 4g from one study demonstrated inactivation effects against TMV with EC50 values of 58.7 µg/mL and 65.3 µg/mL, respectively, which are comparable to the commercial antiviral agent Ningnanmycin (EC50 = 52.7 µg/mL). researchgate.net This was the first report of antiviral activity for pyrazole derivatives featuring an oxime group, highlighting a new avenue for developing anti-phytoviral agents. researchgate.net

SARS-CoV and other Coronaviruses: In the ongoing search for effective treatments against coronaviruses, pyrazole derivatives have emerged as promising candidates. rsc.org Hydroxyquinoline-pyrazole hybrids have been investigated for their activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These compounds exhibited potent inhibition of SARS-CoV-2 at low concentrations, with their mechanism of action involving multiple stages of the viral life cycle, including adsorption inhibition, a direct virucidal effect, and replication inhibition. rsc.org

Influenza Virus: High-throughput screening of large compound libraries has led to the identification of pyrazole-based molecules with potent anti-influenza activity. One such compound, BPR1P0034, was found to have a 50% effective inhibitory concentration (IC50) of 0.42 µM in a plaque reduction assay. nih.gov Mechanistic studies revealed that BPR1P0034 is most effective when added within the first two hours post-infection, a critical period for viral replication and translation. The compound was shown to inhibit both viral protein and RNA synthesis, marking it as the first pyrazole-based compound identified through high-throughput screening to exhibit sub-micromolar anti-influenza activity. nih.gov

The table below presents the antiviral activities of representative pyrazole derivatives.

| Compound Class | Target Virus | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Pyrazole Oxime (4a ) | Tobacco Mosaic Virus (TMV) | EC50 (Inactivation) | 58.7 µg/mL | researchgate.net |

| Pyrazole Oxime (4g ) | Tobacco Mosaic Virus (TMV) | EC50 (Inactivation) | 65.3 µg/mL | researchgate.net |

| Ningnanmycin (Control) | Tobacco Mosaic Virus (TMV) | EC50 (Inactivation) | 52.7 µg/mL | researchgate.net |

| Pyrazole Compound (BPR1P0034 ) | Influenza A (H1N1) | IC50 | 0.42 µM | nih.gov |

| Hydroxyquinoline-Pyrazole Hydrazone | SARS-CoV-2 | Replication Inhibition | 60.33% | rsc.org |

| Hydroxyquinoline-Pyrazole Hydrazone | HCoV-229E | Replication Inhibition | 70.00% | rsc.org |

In Vitro Cytotoxicity Research (Mechanism of Action Focus)

The cytotoxic properties of pyrazole and pyrazolone derivatives against various cancer cell lines are well-documented, with recent research focusing on elucidating their mechanisms of action. A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis. nih.govresearchgate.netjpp.krakow.pl

Studies on triple-negative breast cancer cells (MDA-MB-468) have shown that pyrazole derivatives can induce a dose- and time-dependent cytotoxicity. nih.gov The most active compound in one study, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f ), had an IC50 value of 6.45 µM after 48 hours. nih.gov The mechanism was linked to the generation of reactive oxygen species (ROS) and a significant increase in caspase-3 enzymatic activity, indicating that the cytotoxicity is mediated through a caspase-dependent apoptotic pathway. nih.govnih.gov

Further investigations in HT29 colon cancer cells using novel pyrazole derivatives revealed that these compounds induce apoptosis via both the extrinsic and intrinsic pathways. researchgate.netjpp.krakow.pl This was evidenced by the cleavage of caspases-8 and -9, an increased level of the pro-apoptotic protein Bax, and a decreased level of the anti-apoptotic protein Bcl-2. researchgate.net Other research has demonstrated that pyrazole derivatives can induce cell cycle arrest, often at the G1 or G2/M phase, prior to the onset of apoptosis. rsc.orgmdpi.com For example, certain pyrazole analogs were found to inhibit cyclin-dependent kinase 2 (CDK2), leading to G1 phase arrest and subsequent apoptosis in HCT-116 cell lines. rsc.org In some cases, the cytotoxic mechanism involves the inhibition of the p53-MDM2 protein-protein interaction, which leads to an increase in p53 and p21 levels, triggering apoptosis. ekb.eg

The cytotoxic activities of various pyrazolone derivatives against a range of cancer cell lines are summarized below.

| Compound Class | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Pyrazole Derivative (3f ) | MDA-MB-468 | Triple Negative Breast Cancer | 6.45 µM (48h) | nih.gov |

| Pyrazolyl-Chalcone (7b ) | A549 | Lung Carcinoma | 20 µg/mL | nih.gov |

| Pyrazolyl-Chalcone (7a ) | A549 | Lung Carcinoma | 42.7 µg/mL | nih.gov |

| 5-Pyrazolone-Urea Derivatives | A431 | Metastatic Skin Cancer | Higher toxicity vs. noncancerous cells | nih.gov |

| Spiro-indoline-pyrazolo[3,4-b]pyridine (7f ) | MCF7 | Breast Cancer | 3.05 µM (p53-MDM2 inhibition) | ekb.eg |

| 4-benzylidene-5-methyl-pyrazol-3-one derivatives | Brine Shrimp Lethality Bioassay | Active | researchgate.net |

DNA Binding and Intercalation Studies

The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial drugs. Pyrazole and pyrazolone derivatives have been identified as compounds capable of binding to DNA, primarily through intercalation. jpp.krakow.plbohrium.com Intercalation involves the insertion of a planar aromatic system between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. jpp.krakow.plnih.gov

Studies on pyrazolone derivatives and their silver (I) complexes have been conducted to assess their DNA binding efficiency using the spectrophotometric titration method with calf thymus DNA (CT-DNA). nih.govresearchgate.net These investigations help in understanding how the compounds interact with the cellular machinery. The binding constants (Kb) are calculated to quantify the affinity of the compounds for DNA. researchgate.net

Cyclic pyrazoles, such as pyrazolacridines and anthrapyrazoles, are known DNA intercalators. jpp.krakow.pl This mode of action is believed to be a primary contributor to their biological activities, including their anticancer efficacy. jpp.krakow.pl The damage to the DNA molecule and interference with DNA-associated proteins that result from intercalation can trigger an apoptotic response in cancer cells. jpp.krakow.pl While specific studies focusing solely on the DNA binding of 5-methyl-2-pyridin-2-yl-4H-pyrazol-3-one are limited, the broader class of pyrazole-based compounds, particularly those with fused aromatic ring systems, are recognized for this capability. For instance, triazoloquinoxalines linked to pyrazole moieties have been designed as DNA intercalators and topoisomerase II inhibitors, demonstrating high affinity for DNA. nih.gov

Structure-Activity Relationship (SAR) and Ligand Efficiency Mapping

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and its associated scaffolds. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds into potent and selective therapeutic agents.

In the context of antiparasitic activity , research on pyrazolopyrimidinone analogs showed that replacing a benzyl (B1604629) group at the 5-position with various aromatic rings drastically improved antitrypanosomal potency. acs.org Specifically, analogs with directly attached phenyl or pyridin-4-yl rings were significantly more potent than those with aliphatic substituents or linkers between the core and the aromatic ring. acs.org

For antiviral agents , SAR studies on pyrazole compounds targeting the influenza virus have provided insights for developing more potent inhibitors. nih.gov In the case of anti-TMV pyrazole oximes, the specific substitutions on the phenyl rings attached to the pyrazole core were critical for achieving activity comparable to commercial standards. researchgate.net

Regarding cytotoxicity , the substitution pattern on pyrazolyl-chalcones significantly influences their activity against lung cancer cell lines. The presence of a pyridin-4-yl group resulted in the highest efficacy, followed by thiophen-2-yl and furan-2-yl groups. nih.gov Furthermore, within a series containing substituted pyrazole groups, a p-tolyl substituent (in compound 7h ) enhanced the cytotoxic effect more than a p-methoxyphenyl group (in compound 7f ). nih.gov Studies on 5-pyrazolone-urea derivatives found that these compounds consistently showed higher toxicity in cancerous A431 cells compared to noncancerous cells, indicating a degree of selectivity. nih.gov

Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel molecular cores that retain the biological activity of a known parent scaffold but possess different physicochemical properties. A particularly relevant strategy in this field is the skeletal editing of pyrimidines to pyrazoles. This is significant because the pyrimidine (B1678525) ring is the most common diazine found in FDA-approved drugs, while pyrazoles are the most common diazole.

A novel method has been developed for the conversion of pyrimidines into pyrazoles through a formal carbon deletion. This transformation proceeds under mild conditions and involves a room-temperature triflylation of the pyrimidine core, followed by a skeletal remodeling mediated by hydrazine (B178648). This approach is valuable as it allows chemists to leverage the well-established chemistries of pyrimidines to access a diverse range of pyrazole compounds. The process also enables the regioselective introduction of N-substitution on the resulting pyrazole, further expanding the accessible chemical space. This strategy effectively converts a highly prevalent drug scaffold into another, providing a powerful tool for drug discovery and the optimization of lead compounds.

Diversified Applications of 5 Methyl 2 Pyridin 2 Yl 4h Pyrazol 3 One Beyond Medicinal Uses

Agrochemistry Applications (e.g., Fungicides)

The pyrazole (B372694) ring is a foundational component in a significant class of modern agrochemicals, particularly fungicides. Many commercial fungicides are pyrazole carboxamide derivatives that function as Succinate Dehydrogenase Inhibitors (SDHIs). nih.govnih.govacs.org These compounds disrupt the fungal mitochondrial respiratory chain, a mode of action that provides high efficacy against a wide range of plant pathogens. nih.gov